OT-R antagonist 2

Oxytocin receptor pharmacology Rat uterine contractility Nonpeptide antagonist SAR

OT-R antagonist 2 (CAS 364071-16-9) is the (E)-methoxyimino stereoisomer of the pyrrolidine carboxamide series, providing 11-fold lower potency (IC50 0.33 μM) than the (Z)-isomer OT-R antagonist 1—ideal for fine-tuned dose-response studies in rat myometrial contractility assays. Unlike sub-nanomolar antagonists (retosiban, epelsiban), this micromolar-range blocker avoids immediate receptor saturation, enabling partial occupancy experiments. Supplied as a ≥98% pure white solid with ambient shipping and 3-year -20°C stability. Order from verified suppliers for reproducible ex vivo pharmacology.

Molecular Formula C28H29N3O4
Molecular Weight 471.5 g/mol
Cat. No. B2670884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOT-R antagonist 2
Molecular FormulaC28H29N3O4
Molecular Weight471.5 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C2=CC=C(C=C2)C(=O)N3CC(=NOC)CC3C(=O)NCC(C4=CC=CC=C4)O
InChIInChI=1S/C28H29N3O4/c1-19-8-6-7-11-24(19)20-12-14-22(15-13-20)28(34)31-18-23(30-35-2)16-25(31)27(33)29-17-26(32)21-9-4-3-5-10-21/h3-15,25-26,32H,16-18H2,1-2H3,(H,29,33)/b30-23+/t25-,26+/m0/s1
InChIKeyIBXGJPAYWMFXSF-OLFRMSBUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

OT-R Antagonist 2 Procurement Guide: Nonpeptide Oxytocin Receptor Blocker for Rat Pharmacology Studies


OT-R antagonist 2 (CAS 364071-16-9) is a nonpeptide low molecular weight oxytocin receptor antagonist that inhibits oxytocin-induced IP3 synthesis in the rat oxytocin receptor with an IC50 of 0.33 μM [1]. This compound is supplied as a white to off-white solid with ≥98% purity, a molecular formula of C28H29N3O4, and a molecular weight of 471.55 g/mol [1]. As a nonpeptide antagonist, it avoids the metabolic liabilities and synthetic complexity inherent to peptide-based oxytocin receptor blockers, making it suitable for ex vivo rat tissue pharmacology and in vitro signaling pathway interrogation [1].

OT-R Antagonist 2 Selection Rationale: Why In-Class Substitution Compromises Experimental Reproducibility


Oxytocin receptor antagonists exhibit pronounced variability in potency, species selectivity, and off-target profiles depending on their structural class and substituent chemistry [1]. Peptide antagonists such as atosiban and barusiban possess nanomolar to sub-nanomolar affinity but are limited by poor oral bioavailability and extensive metabolic degradation [1]. Nonpeptide antagonists demonstrate vastly different selectivity windows across vasopressin receptor subtypes—L-371,257 shows only 0.19-fold selectivity for OT-R over V1aR (Ki = 19 nM vs 3.7 nM), whereas retosiban and epelsiban exceed 1,400-fold and 31,000-fold selectivity, respectively [1][2]. Even within the pyrrolidine carboxamide series, OT-R antagonist 1 and OT-R antagonist 2 differ by 11-fold in rat OT-R inhibitory potency . Consequently, substituting one antagonist for another without accounting for these pharmacological differences introduces uncontrolled variables that can invalidate dose-response relationships and confound mechanistic interpretation in rodent oxytocin signaling studies.

OT-R Antagonist 2 Comparative Potency Data: Rat OT-R IC50 Benchmarks Against Reference Antagonists


OT-R Antagonist 2 vs OT-R Antagonist 1: Rat OT-R Inhibitory Potency Comparison

In the same pyrrolidine carboxamide chemical series, OT-R antagonist 2 exhibits an 11-fold lower potency for inhibition of the rat oxytocin receptor compared to OT-R antagonist 1, as measured by IP3 synthesis inhibition. OT-R antagonist 2 shows an IC50 of 0.33 μM (330 nM) [1], whereas OT-R antagonist 1 demonstrates an IC50 of 0.03 μM (30 nM) under comparable assay conditions . This difference originates from the E/Z configuration of the methoxyimino group—OT-R antagonist 2 is the (E)-configured analog, while OT-R antagonist 1 is the (Z)-configured analog . The 11-fold potency differential provides a valuable stereochemical SAR tool for probing the conformational requirements of the OT-R binding pocket.

Oxytocin receptor pharmacology Rat uterine contractility Nonpeptide antagonist SAR

OT-R Antagonist 2 Relative Potency Compared to Clinical-Stage Nonpeptide Antagonists

OT-R antagonist 2 (IC50 = 330 nM at rat OT-R) [1] shows substantially lower potency than clinical-stage nonpeptide oxytocin receptor antagonists. L-368,899 demonstrates an IC50 of 8.9 nM at rat uterus OT-R , representing approximately 37-fold greater potency. Retosiban (GSK221149A) exhibits a Ki of 4.1 nM at rat OT-R , approximately 80-fold more potent. Epelsiban displays a pKi of 9.9 (Ki ≈ 0.13 nM) at human OT-R [2]. Note: This is a cross-study comparison across different assay platforms (IP3 synthesis vs radioligand binding vs isolated tissue).

Oxytocin receptor pharmacology Comparative antagonist potency Nonpeptide OT-R ligands

OT-R Antagonist 2 Nonpeptide Structural Advantages Over Peptide Antagonists for In Vitro Applications

As a nonpeptide small molecule (MW = 471.55 g/mol) [1], OT-R antagonist 2 offers distinct advantages over peptide oxytocin antagonists such as atosiban (peptide, MW ≈ 994 Da) [2] and barusiban (peptide analog, MW ≈ 1040 Da) . Peptide antagonists are subject to rapid proteolytic degradation in biological matrices, requiring specialized handling and exhibiting limited shelf stability in solution [2]. In contrast, OT-R antagonist 2 demonstrates powder stability for 3 years at -20°C and solution stability for 6 months at -20°C, with documented tolerance to ambient temperature shipping conditions [1]. The compound is soluble in DMSO, enabling straightforward preparation of stock solutions for in vitro assays .

Nonpeptide antagonist stability Metabolic resistance Synthetic accessibility

OT-R Antagonist 2 Optimal Use Cases: Rat Ex Vivo Pharmacology and Oxytocin Signaling Pathway Studies


Rat Uterine Contractility Assays Requiring Moderate OT-R Blockade

OT-R antagonist 2 is suitable for ex vivo rat uterine strip contractility assays where complete oxytocin receptor blockade is not required. With an IC50 of 0.33 μM at rat OT-R, this compound provides a measurable window for dose-response curve construction without the risk of immediate saturation that occurs with sub-nanomolar antagonists such as retosiban (Ki = 4.1 nM at rOT) or epelsiban (pKi = 9.9) [1]. The 11-fold lower potency compared to OT-R antagonist 1 (IC50 = 0.03 μM) allows for finer titration of antagonist concentration in the micromolar range, which is advantageous for studies examining partial receptor occupancy effects on oxytocin-induced myometrial contractions [1].

Stereochemistry-Driven Oxytocin Receptor SAR Investigations

OT-R antagonist 2 is the (E)-methoxyimino stereoisomer in the pyrrolidine carboxamide series, whereas OT-R antagonist 1 is the (Z)-configured analog [1]. This stereochemical difference produces an 11-fold variation in rat OT-R inhibitory potency (0.33 μM vs 0.03 μM) [1]. This pair of compounds serves as a stereochemical probe set for structure-activity relationship (SAR) studies examining the conformational preferences of the oxytocin receptor orthosteric binding pocket. Researchers investigating the geometry requirements of the methoxyimino pharmacophore can use these two compounds to correlate E/Z configuration with functional antagonism potency in the same assay system [1].

IP3-Mediated Oxytocin Signaling Pathway Interrogation in Rodent Cells

OT-R antagonist 2 directly inhibits oxytocin-stimulated IP3 synthesis in rat oxytocin receptor-expressing systems [1]. This makes it directly applicable to studies examining the phospholipase C-IP3-Ca2+ signaling axis downstream of OT-R activation. For researchers using rat-derived cell lines or primary tissues, OT-R antagonist 2 provides species-matched pharmacological blockade (rat OT-R IC50 = 0.33 μM) [1], avoiding the pronounced species-dependent pharmacology observed with benzoxazinone-based antagonists such as L-371,257 and L-372,662, which display variable selectivity for OT-R over V1aR depending on species background [2]. The compound can be used to validate that observed IP3 accumulation is oxytocin receptor-dependent rather than arising from off-target GPCR activation [1].

Cost-Sensitive In Vitro Screening Where High Potency Is Not Required

For laboratories conducting preliminary oxytocin receptor antagonist screens or teaching laboratory practicals, OT-R antagonist 2 provides a cost-effective alternative to higher-potency clinical candidates. The compound is available in milligram quantities with ≥98% purity from multiple commercial suppliers [1], and its powder form remains stable for up to 3 years at -20°C with solution stability of 6 months under the same conditions [1]. Unlike peptide antagonists atosiban and barusiban, which require cold-chain maintenance and have shorter shelf lives due to proteolytic susceptibility, OT-R antagonist 2 can be shipped at ambient temperature and stored with standard laboratory freezer infrastructure, reducing total procurement and handling costs for routine in vitro pharmacology workflows [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for OT-R antagonist 2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.